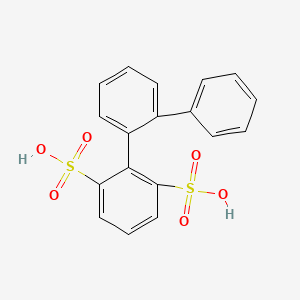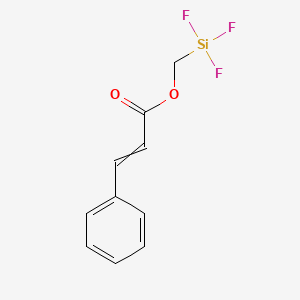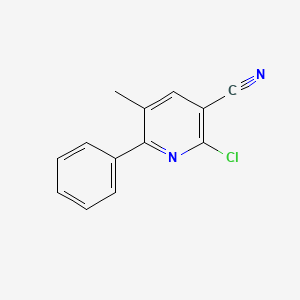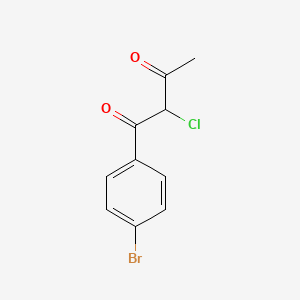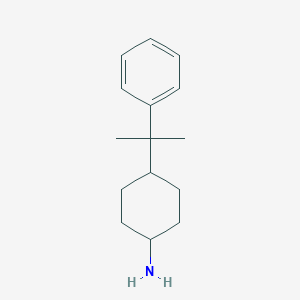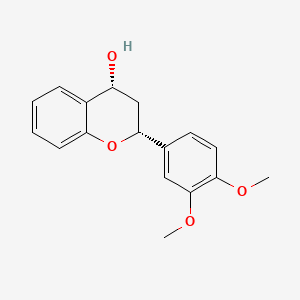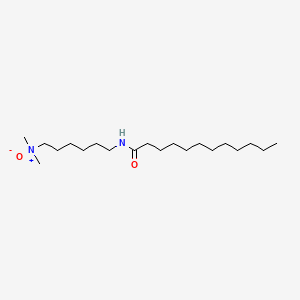
Dodecanamide, N-(6-(dimethyloxidoamino)hexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecanamide, N-(6-(dimethyloxidoamino)hexyl)- is a chemical compound with the molecular formula C20H42N2O2. It is characterized by its unique structure, which includes a secondary amide group, a positively charged nitrogen, and a quaternary nitrogen
Méthodes De Préparation
The synthesis of Dodecanamide, N-(6-(dimethyloxidoamino)hexyl)- involves several steps. One common synthetic route includes the reaction of dodecanoic acid with a hexylamine derivative under specific conditions to form the desired amide. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the amide bond . Industrial production methods may involve large-scale reactions using similar principles but optimized for efficiency and yield.
Analyse Des Réactions Chimiques
Dodecanamide, N-(6-(dimethyloxidoamino)hexyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has several scientific research applications In chemistry, it is used as a reagent in organic synthesis and as a model compound for studying amide bond formation and reactivity In biology, it may be used in studies involving cell membrane interactions due to its amphiphilic natureIndustrially, it can be used in the production of surfactants and emulsifiers .
Mécanisme D'action
The mechanism of action of Dodecanamide, N-(6-(dimethyloxidoamino)hexyl)- involves its interaction with molecular targets such as proteins and cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. It may also interact with specific proteins, altering their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Dodecanamide, N-(6-(dimethyloxidoamino)hexyl)- can be compared to other similar compounds such as dodecanoic acid derivatives and other amides with long alkyl chains. Its unique structure, which includes a dimethyloxidoamino group, distinguishes it from other amides and contributes to its specific properties and applications. Similar compounds include dodecanoic acid (6-dimethylamino-hexyl)-amide and dodecanoic acid (12-dimethylamino-dodecyl)-amide .
Propriétés
Numéro CAS |
86321-44-0 |
|---|---|
Formule moléculaire |
C20H42N2O2 |
Poids moléculaire |
342.6 g/mol |
Nom IUPAC |
6-(dodecanoylamino)-N,N-dimethylhexan-1-amine oxide |
InChI |
InChI=1S/C20H42N2O2/c1-4-5-6-7-8-9-10-11-14-17-20(23)21-18-15-12-13-16-19-22(2,3)24/h4-19H2,1-3H3,(H,21,23) |
Clé InChI |
PAEUJOFAKVZAMS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)NCCCCCC[N+](C)(C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


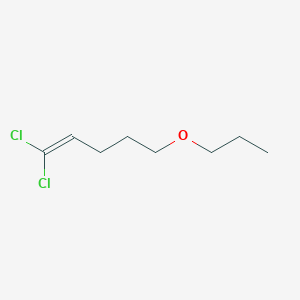
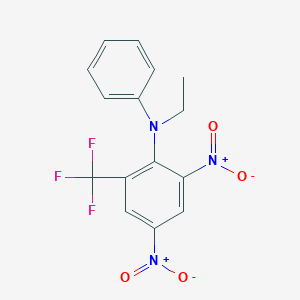
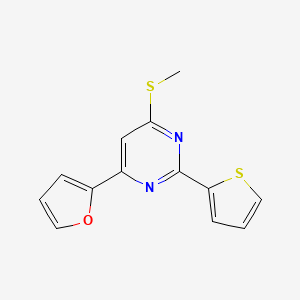
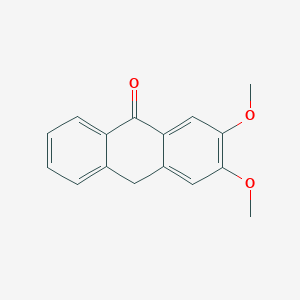
![(1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B14406166.png)
![N-{2-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]-5-(diethylamino)phenyl}benzamide](/img/structure/B14406167.png)
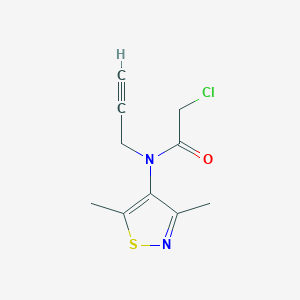
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(3-fluorophenyl)ethyl]urea](/img/structure/B14406175.png)
